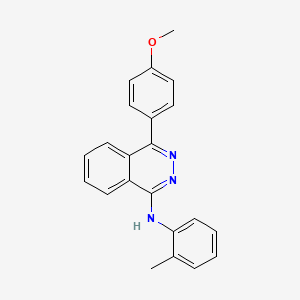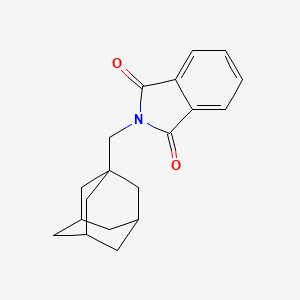![molecular formula C12H18N2O3S B5226375 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5226375.png)
4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide, also known as MPASB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been found to exhibit various biochemical and physiological effects. In
Applications De Recherche Scientifique
4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has been found to have various applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the activity of a specific type of potassium channel, known as the Kv7.2/7.3 channel, which plays a crucial role in regulating neuronal excitability. 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has been used to study the effects of Kv7.2/7.3 channel blockade on neuronal activity, synaptic transmission, and behavior in animal models.
Mécanisme D'action
4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide binds to the pore region of the Kv7.2/7.3 channel, blocking the flow of potassium ions through the channel. This leads to an increase in neuronal excitability and can have various effects on synaptic transmission and behavior, depending on the specific neuronal circuitry involved.
Biochemical and physiological effects:
In addition to its effects on neuronal excitability, 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has been found to have various other biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in acid-base balance in the body. 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has also been found to inhibit the proliferation of cancer cells in vitro, although the mechanism of this effect is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide in lab experiments is its selectivity for the Kv7.2/7.3 channel, which allows for specific manipulation of neuronal activity. However, 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has also been found to have off-target effects on other potassium channels, which can complicate interpretation of results. Additionally, 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms.
Orientations Futures
There are several potential future directions for research on 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide. One area of interest is the development of more selective Kv7.2/7.3 channel blockers, which could help to further elucidate the role of these channels in neuronal function. Additionally, 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide and other sulfonamide compounds may have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and neuropathic pain. Further research is needed to fully understand the mechanisms underlying the effects of 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide and to explore its potential therapeutic applications.
Méthodes De Synthèse
4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide can be synthesized through a multistep process that involves the reaction of 4-methyl-3-nitrobenzoic acid with propylamine, followed by reduction with tin and hydrochloric acid. The resulting amine is then reacted with methylsulfonyl chloride to yield 4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide.
Propriétés
IUPAC Name |
4-methyl-3-[methyl(propyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-7-14(3)18(16,17)11-8-10(12(13)15)6-5-9(11)2/h5-6,8H,4,7H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQBUVZLYRPAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226293.png)

![3-(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5226304.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5226331.png)

![1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5226346.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5226350.png)
![2-[1-(4-chlorophenyl)cyclobutyl]-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,3,4-oxadiazole](/img/structure/B5226359.png)

![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[4-(4-morpholinyl)butyl]-3-isoxazolecarboxamide](/img/structure/B5226377.png)
![5-{3-ethoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226388.png)
![N-(4-nitrophenyl)-2-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5226397.png)
